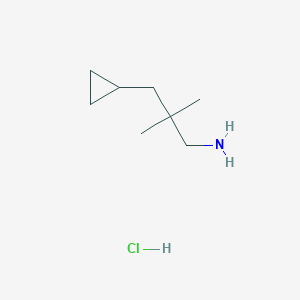
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile
Overview
Description
Scientific Research Applications
Organic Synthesis and Drug Development
This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure allows for Suzuki coupling reactions , which are pivotal in creating complex organic molecules. This reaction is widely used in the synthesis of various drugs, including those for cancer treatment .
Material Science
In material science, the compound’s boronate ester group can be utilized to create novel materials with unique properties. For example, it can be used to synthesize organic light-emitting diodes (OLEDs) and other electronic materials that require specific molecular architectures .
Catalysis
The boronate ester functionality of this compound is essential in catalytic processes. It can act as a catalyst or a catalyst ligand in various chemical reactions, enhancing reaction rates and selectivity, especially in hydroboration processes .
Biological Studies
Boron-containing compounds like this one are used in biological studies to investigate the role of boron in biological systems . They can serve as enzyme inhibitors or be used to study boron’s role in cell signaling pathways .
Fluorescent Probes
Due to its unique electronic structure, this compound can be modified to function as a fluorescent probe . These probes are valuable in bioimaging and diagnostics, allowing researchers to track biological processes in real-time .
Environmental Chemistry
In environmental chemistry, such compounds are used to detect and quantify trace elements in samples. They can bind selectively to certain ions, making them useful in the analysis of environmental pollutants .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Compounds with similar structures are often involved in borylation and hydroboration reactions . These reactions are typically catalyzed by transition metals and can result in the formation of new carbon-boron bonds .
Biochemical Pathways
It’s known that compounds with similar structures can be involved in various organic synthesis reactions .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3611±320 °C and a predicted density of 116±01 g/cm3 .
Result of Action
It’s known that compounds with similar structures can be used in the synthesis of various organic compounds .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(6-15)16-7-8/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDGGJWBPMKOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)
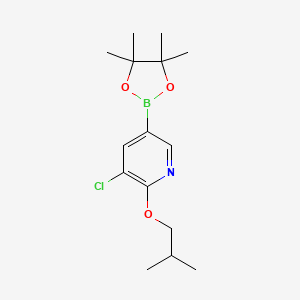
![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)

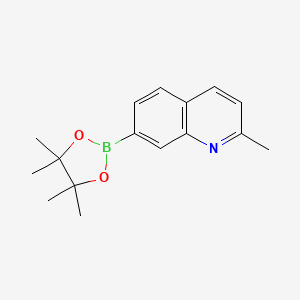
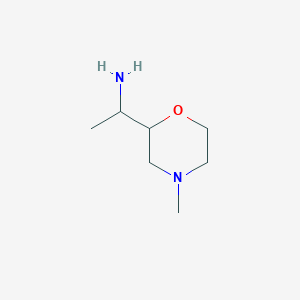
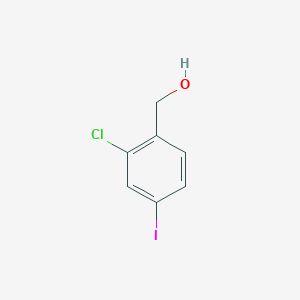


![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)
